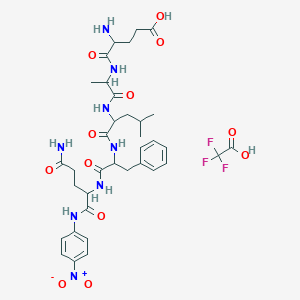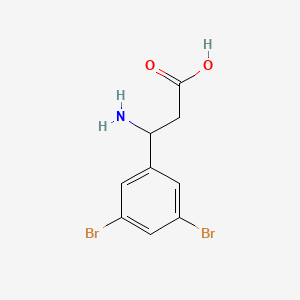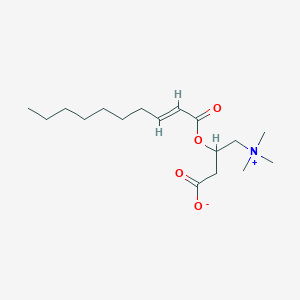![molecular formula C7H6N4O3 B12102764 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)
8-Methoxy-3-nitroimidazo[1,2-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-3-nitroimidazo[1,2-a]pyrazine is a heterocyclic compound characterized by its fused imidazo and pyrazine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyrazine core, followed by nitration and methoxylation steps.
-
Formation of the Imidazo[1,2-a]pyrazine Core:
Starting Materials: 2-aminopyrazine and glyoxal.
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid, at elevated temperatures to facilitate cyclization.
-
Nitration:
Reagents: Nitric acid and sulfuric acid.
Conditions: The nitration is performed at low temperatures to control the reaction and prevent over-nitration.
-
Methoxylation:
Reagents: Methanol and a base such as sodium methoxide.
Conditions: The reaction is typically conducted at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions and ensure consistent product quality.
化学反応の分析
Types of Reactions: 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate or hydrogen peroxide.
Conditions: Typically performed in aqueous or organic solvents at moderate temperatures.
Products: Oxidized derivatives, which may include nitro group transformations.
-
Reduction:
Reagents: Sodium borohydride or catalytic hydrogenation.
Conditions: Conducted under mild conditions to selectively reduce the nitro group.
Products: Amino derivatives of the compound.
-
Substitution:
Reagents: Halogenating agents like bromine or chlorine.
Conditions: Carried out in the presence of a catalyst or under UV light.
Products: Halogenated derivatives, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetone.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in chloroform with UV light.
Major Products:
Oxidation: Nitro-oxidized derivatives.
Reduction: Aminoimidazo[1,2-a]pyrazine.
Substitution: Halogenated imidazo[1,2-a]pyrazine.
科学的研究の応用
8-Methoxy-3-nitroimidazo[1,2-a]pyrazine has diverse applications in scientific research:
Chemistry:
- Used as a building block for synthesizing more complex heterocyclic compounds.
- Employed in the study of reaction mechanisms and catalysis.
Biology:
- Investigated for its potential antimicrobial and antiviral properties.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored as a potential therapeutic agent for treating infections and certain cancers.
- Used in drug discovery and development for its unique pharmacophore.
Industry:
- Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
- Applied in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in DNA replication and repair, such as topoisomerases.
Pathways: The compound may inhibit enzyme activity, leading to the disruption of DNA synthesis and cell division.
Effects: This inhibition can result in antimicrobial or anticancer effects, depending on the biological context.
類似化合物との比較
8-Methoxy-3-nitroimidazo[1,2-a]pyridine: Similar structure but different ring system.
3-Nitroimidazo[1,2-a]pyrazine: Lacks the methoxy group, affecting its reactivity and applications.
8-Methoxyimidazo[1,2-a]pyrazine: Lacks the nitro group, altering its chemical properties and biological activity.
Uniqueness:
- The presence of both methoxy and nitro groups in 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine provides a unique combination of electronic effects, enhancing its reactivity and potential applications in various fields.
特性
IUPAC Name |
8-methoxy-3-nitroimidazo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-14-7-6-9-4-5(11(12)13)10(6)3-2-8-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCXTVVGOGFVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12102687.png)


![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)



![tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)
![disodium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12102730.png)





